6-(1H-Imidazol-1-yl)-7,8-dihydronaphthalene-2-carbonitrile
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Overview
Description
6-(1H-Imidazol-1-yl)-7,8-dihydronaphthalene-2-carbonitrile is a compound that features an imidazole ring fused to a naphthalene structure with a carbonitrile group. Imidazole is a five-membered heterocyclic ring containing two nitrogen atoms, which is known for its broad range of chemical and biological properties
Preparation Methods
The synthesis of 6-(1H-Imidazol-1-yl)-7,8-dihydronaphthalene-2-carbonitrile typically involves the formation of the imidazole ring followed by its attachment to the naphthalene structure. One common method involves the condensation of an aldehyde with an amine in the presence of an acid catalyst, followed by cyclization to form the imidazole ring . Industrial production methods may involve the use of high-temperature and high-pressure conditions to optimize yield and purity .
Chemical Reactions Analysis
6-(1H-Imidazol-1-yl)-7,8-dihydronaphthalene-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The imidazole ring can undergo substitution reactions with halogens or other electrophiles. Common reagents and conditions used in these reactions include acidic or basic environments, solvents like methanol or dichloromethane, and catalysts such as palladium on carbon.
Scientific Research Applications
6-(1H-Imidazol-1-yl)-7,8-dihydronaphthalene-2-carbonitrile has several scientific research applications:
Mechanism of Action
The mechanism of action of 6-(1H-Imidazol-1-yl)-7,8-dihydronaphthalene-2-carbonitrile involves its interaction with specific molecular targets and pathways. The imidazole ring can bind to metal ions and enzymes, inhibiting their activity and leading to various biological effects . The compound may also interact with DNA and proteins, disrupting their function and leading to cell death .
Comparison with Similar Compounds
6-(1H-Imidazol-1-yl)-7,8-dihydronaphthalene-2-carbonitrile can be compared with other imidazole-containing compounds, such as:
2-(1H-Imidazol-1-yl)ethanol: Known for its antifungal properties.
1-(1H-Imidazol-1-yl)propan-2-ol: Used as an intermediate in the synthesis of pharmaceuticals.
2-(1H-Imidazol-1-yl)acetic acid: Exhibits antibacterial activity. The uniqueness of this compound lies in its fused naphthalene structure, which imparts additional stability and potential biological activity compared to simpler imidazole derivatives.
Properties
IUPAC Name |
6-imidazol-1-yl-7,8-dihydronaphthalene-2-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3/c15-9-11-1-2-13-8-14(4-3-12(13)7-11)17-6-5-16-10-17/h1-2,5-8,10H,3-4H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJVRBJBZDWTUKQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=C2)C#N)C=C1N3C=CN=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10567538 |
Source
|
Record name | 6-(1H-Imidazol-1-yl)-7,8-dihydronaphthalene-2-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10567538 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
89781-69-1 |
Source
|
Record name | 6-(1H-Imidazol-1-yl)-7,8-dihydronaphthalene-2-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10567538 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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